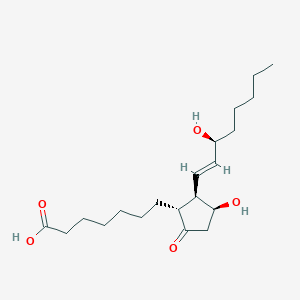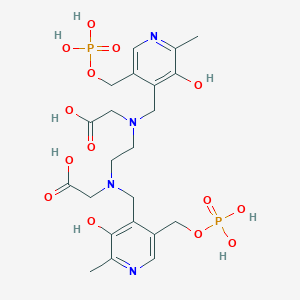
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is an organic compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge that connects the 9 and 10 positions of the anthracene ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate typically involves the reaction of anthracene with ethyl diazoacetate in the presence of a catalyst . The reaction proceeds through a cycloaddition mechanism, forming the ethano bridge and resulting in the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid.
Reduction: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Supramolecular Chemistry: The compound serves as a host molecule in host-guest chemistry, facilitating the study of molecular recognition and self-assembly processes.
Material Science:
Wirkmechanismus
The mechanism of action of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to form stable complexes with guest molecules, which can be utilized in various applications, including catalysis and molecular sensing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol
Uniqueness
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is unique due to its ethano bridge, which imparts rigidity to the molecule and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and supramolecular chemistry .
Eigenschaften
IUPAC Name |
diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSXUDEAJOMAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392934 |
Source


|
| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116279-89-1 |
Source


|
| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)





![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)



![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)


![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
